N-(Cyclopropylmethyl)piperidin-3-carboxamid-hydrochlorid

Übersicht

Beschreibung

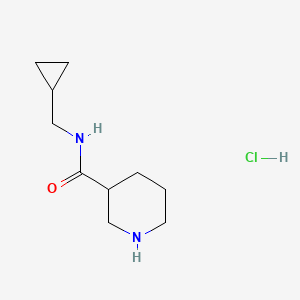

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride has the molecular formula C10H19ClN2O and a molecular weight of 218.72 g/mol. Its structure features a piperidine ring substituted with a cyclopropylmethyl group and a carboxamide functional group, contributing to its biological activity.

Role in Drug Discovery

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride has been utilized as a lead compound in the development of novel pharmaceuticals. Its structural modifications have been explored to enhance potency and selectivity against specific biological targets.

Case Study: Inhibitors of NAPE-PLD

Research has demonstrated that derivatives of this compound can act as inhibitors of the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. A study reported the optimization of a pyrimidine-4-carboxamide derivative, leading to the identification of LEI-401, a potent inhibitor with favorable drug-like properties. The compound exhibited an IC50 value of 72 nM, indicating strong enzymatic inhibition .

| Compound | IC50 (nM) | Structure |

|---|---|---|

| LEI-401 | 72 | LEI-401 Structure |

| N-(cyclopropylmethyl)piperidine-3-carboxamide | TBD | TBD |

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the N-(cyclopropylmethyl)piperidine backbone affect biological activity. For instance, substituents at various positions on the piperidine ring were systematically altered to assess their impact on potency against NAPE-PLD.

Findings from SAR Studies

- Substituent Modifications: The introduction of different groups at the 4-position of the piperidine ring significantly influenced inhibitory potency.

- Optimal Combinations: The combination of cyclopropylmethyl with specific amine substituents led to enhanced activity, illustrating the importance of structural diversity in optimizing pharmacological profiles .

Therapeutic Potential

The therapeutic implications of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride extend beyond enzyme inhibition. Its potential applications include:

CNS Disorders

Research indicates that compounds with similar structures may exhibit effects on central nervous system (CNS) receptors. For example, positive allosteric modulation of muscarinic acetylcholine receptors (mAChRs) has been proposed as a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties associated with derivatives containing cyclopropylmethyl substituents. For instance, novel lincomycin derivatives featuring this moiety showed significant antibacterial activity against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

| Pathogen | Activity Level |

|---|---|

| Streptococcus pneumoniae | Significant |

| Streptococcus pyogenes | Significant |

Biologische Aktivität

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation, inflammation, and emotional behavior.

Structure-Activity Relationship (SAR)

The biological activity of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is closely related to its structure. Research has identified that modifications to the piperidine and carboxamide moieties can significantly influence the compound's potency as an NAPE-PLD inhibitor. A study reported that the compound exhibits a half-maximum inhibitory concentration (IC50) of approximately 72 nM, indicating a strong inhibitory effect on NAPE-PLD activity .

Table 1: Structure-Activity Relationship of Selected Compounds

| Compound ID | Structure | IC50 (nM) | pIC50 |

|---|---|---|---|

| 1 | Cyclopropylmethyl-piperidine | 72 | 7.14 |

| 2 | Other analogs | 720 | 6.14 |

| 3 | Additional variants | 1500 | 5.83 |

NAPE-PLD is primarily expressed in the brain, kidney, and testis, where it contributes to the metabolism of NAEs. The inhibition of this enzyme by N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride leads to decreased levels of NAEs, which has been linked to various behavioral and physiological effects. For instance, in murine models, administration of this compound resulted in modulation of emotional behavior, suggesting its potential utility in treating mood disorders .

Case Studies and Research Findings

- Emotional Behavior Modulation : In a study involving freely moving mice, it was observed that the administration of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride significantly altered emotional responses. The compound effectively reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .

- Pain and Inflammation : The role of NAEs in pain perception and inflammatory responses has been well-documented. By inhibiting NAPE-PLD, this compound may provide a novel approach to managing pain and inflammation without the side effects commonly associated with traditional analgesics .

- Neuroprotection : Preliminary findings suggest that this compound may also possess neuroprotective properties. It has been shown to protect dopaminergic neurons in vitro, which could have implications for neurodegenerative diseases like Parkinson's disease .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride indicates favorable absorption and distribution characteristics. Studies have shown that the compound has good central nervous system (CNS) penetration potential due to its lipophilicity and low plasma protein binding . Toxicological assessments are ongoing to determine its safety profile for potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZUTCVTVLDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.